molecular formula C10H12F3NO B13525811 (1S)-1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanamine

(1S)-1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanamine

Cat. No.: B13525811
M. Wt: 219.20 g/mol
InChI Key: JYVFWICHKIJYQB-VIFPVBQESA-N
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Description

(1S)-1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanamine is a chiral amine featuring a trifluoromethyl group and a 4-ethoxyphenyl substituent. The stereochemistry at the C1 position (S-configuration) is critical for its biological activity and interaction with chiral receptors. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors due to the electron-withdrawing trifluoromethyl group and the ethoxy group's lipophilic character .

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

(1S)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C10H12F3NO/c1-2-15-8-5-3-7(4-6-8)9(14)10(11,12)13/h3-6,9H,2,14H2,1H3/t9-/m0/s1

InChI Key

JYVFWICHKIJYQB-VIFPVBQESA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@@H](C(F)(F)F)N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthesis of 2,2,2-Trifluoroethylamine

A key building block for the target compound is 2,2,2-trifluoroethylamine, which can be prepared efficiently via ammonolysis of 1,1,1-trifluoro-2-chloroethane in a continuous flow reactor system. This method offers advantages of short reaction times (20–30 minutes) and high yields (~97%) compared to traditional batch processes that may require up to 24 hours and yield around 86.8%.

Typical conditions:

  • Reactants: 1,1,1-trifluoro-2-chloroethane dissolved in glycerol mixed with ammonia.
  • Ratios: Glycerol to trifluoro-2-chloroethane volume ratio 1–3:1; ammonia to trifluoro-2-chloroethane molar ratio 8–15:1.
  • Ammonia concentration: 30–100 wt%.
  • Reactor: Pipeline-type reactor.
  • Temperature: 150–200 °C.
  • Pressure: 2–4 MPa.
  • Flow rate: 2.0–4.0 L/h.
  • Post-reaction: Vacuum flashing to remove by-products, neutralization with sodium carbonate, and vacuum rectification to isolate pure trifluoroethylamine.
Step Parameter Value/Condition
Reactants ratio Glycerol : 1,1,1-trifluoro-2-chloroethane 1–3 : 1
Reactants ratio Ammonia : 1,1,1-trifluoro-2-chloroethane 8–15 : 1
Ammonia concentration 30–100 wt%
Temperature 150–200 °C
Pressure 2–4 MPa
Reaction time 20–30 minutes
Yield ~97%

This process forms the trifluoroethylamine intermediate essential for further functionalization.

Amidation and Introduction of the Amino Group on the Aromatic Ring

Amidation Using Phthalyl Glycine and Trifluoroethylamine

One patented method involves amidation under basic conditions between phthalyl glycine and trifluoroethylamine or its salt, facilitated by coupling agents and organic bases such as pyridine, piperidine, triethylamine, or N-methylmorpholine.

Key steps:

  • Amidation of phthalyl glycine with trifluoroethylamine under basic conditions to form a protected intermediate.
  • Deprotection of the phthalyl group using hydrazine hydrate at 40 °C for 8 hours.
  • Acidification to form the hydrochloride salt of the target amine.
  • Basification and extraction with ethyl acetate to isolate the free amine.

Reaction conditions:

Step Reagents/Conditions Notes
Amidation Phthalyl glycine + trifluoroethylamine + coupling agents + organic base Basic conditions, room temp to mild heating
Deprotection Hydrazine hydrate (40%, 4 mL) in ethanol (160 mL), 40 °C, 8 h Removes phthalyl protecting group
Salt formation HCl gas passed through filtrate Forms hydrochloride salt
Extraction Saturated sodium carbonate solution, pH 9–10, ethyl acetate extraction Isolates free amine
Yield 88.6%

This method yields the trifluoroethyl-substituted amino compound in good purity and yield.

Introduction of the (4-Ethoxyphenyl) Group and Chiral Control

Aromatic Substitution and Chiral Synthesis

The (4-ethoxyphenyl) substituent is typically introduced via nucleophilic aromatic substitution or cross-coupling reactions starting from appropriately substituted phenyl precursors. The stereochemistry at the 1-position (1S) is controlled by using chiral auxiliaries, chiral catalysts, or resolution of racemic mixtures.

While direct literature on the exact preparation of (1S)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethanamine is limited, related synthetic strategies include:

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Conditions/Notes Yield/Outcome
2,2,2-Trifluoroethylamine Ammonolysis of 1,1,1-trifluoro-2-chloroethane Pipeline reactor, 150–200 °C, 2–4 MPa, 20–30 min ~97% yield
Amidation Phthalyl glycine + trifluoroethylamine + coupling agents Basic conditions, organic base, deprotection with hydrazine hydrate 88.6% yield
Aromatic substitution Nucleophilic substitution or cross-coupling Use of chiral catalysts or resolution for stereochemistry Variable, dependent on method
Chiral control Asymmetric synthesis or resolution Chiral catalysts or salt formation Enantiomeric excess varies

In-Depth Research Findings and Notes

  • The continuous flow ammonolysis process for trifluoroethylamine synthesis significantly improves efficiency and yield over traditional batch methods.
  • Amidation using phthalyl glycine as a protected intermediate allows for selective introduction of the trifluoroethylamine moiety and subsequent deprotection to yield the free amine with high purity.
  • Chiral synthesis or resolution methods are essential to obtain the (1S) enantiomer of the target compound, which is critical for biological activity in pharmaceutical applications.
  • Transition metal catalysis (e.g., rhodium complexes) can facilitate trifluoroethyl group introduction onto aromatic rings, potentially adaptable to the synthesis of the target compound or its analogs.
  • Purification typically involves extraction, salt formation, and recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethan-1-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its trifluoromethyl group is known to enhance the binding affinity of molecules to proteins, making it a valuable tool in drug design and development.

Medicine

In medicine, (1S)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethan-1-amine is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of protein function is crucial.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other materials that require specific performance characteristics.

Mechanism of Action

The mechanism of action of (1S)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The 4-ethoxyphenyl group distinguishes this compound from halogenated analogs. Substitutions at the para position significantly alter electronic, steric, and solubility properties:

Compound Name Substituent (Para Position) Molecular Formula Molecular Weight (g/mol) Key Properties
(1S)-1-(4-Ethoxyphenyl)-2,2,2-TFA* -OCH2CH3 C10H12F3NO 219.20 High lipophilicity; electron-donating group
(S)-1-(4-Fluorophenyl)-2,2,2-TFA -F C8H7F4N 193.14 Moderate polarity; strong σ-electron effect
(R)-1-(4-Chlorophenyl)-2,2,2-TFA -Cl C8H7ClF3N 209.60 Increased steric bulk; enhanced stability
1-(4-Bromophenyl)-2,2,2-TFA -Br C8H7BrF3N 254.05 Heavy atom effect; potential radiopharmaceutical use

*TFA: Trifluoroethanamine. Data sourced from .

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group (-OCH2CH3) enhances lipophilicity and may improve blood-brain barrier penetration compared to halogen substituents (-F, -Cl, -Br), which are electron-withdrawing and increase polarity .

Stereochemical Considerations

Enantiomeric purity is crucial for pharmacological activity. For example:

  • (S)-1-(4-Fluorophenyl)-2,2,2-TFA (CAS: 929804-89-7) exhibits distinct receptor selectivity compared to its (R)-enantiomer in serotonin receptor modulation studies .
  • (R)-1-(4-Chlorophenyl)-2,2,2-TFA (CAS: 1187931-01-6) is prioritized in asymmetric synthesis for antiviral applications, demonstrating the role of configuration in target specificity .

Biological Activity

(1S)-1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (1S)-1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanamine can be represented as follows:

  • Molecular Formula : C11H14F3N
  • Molecular Weight : 235.23 g/mol

The presence of the trifluoroethyl group contributes to its unique chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that (1S)-1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanamine exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In animal models, it has shown a significant reduction in inflammatory markers such as TNF-α and IL-6 when administered in doses ranging from 10 to 50 mg/kg .

The mechanism of action of (1S)-1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanamine involves interaction with specific molecular targets:

  • Molecular Targets : The compound may interact with enzymes or receptors involved in inflammatory pathways.
  • Pathways Involved : It is believed to inhibit the NF-kB signaling pathway, which plays a crucial role in regulating immune responses .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of trifluoroethylamines, including (1S)-1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanamine. The results highlighted its superior activity against Gram-positive bacteria compared to other similar compounds .

Study 2: Anti-inflammatory Effects

In another research effort documented in the International Journal of Inflammation, the anti-inflammatory effects were assessed using a carrageenan-induced paw edema model in rats. The compound significantly reduced edema formation compared to the control group, indicating its potential utility in treating inflammatory conditions .

Q & A

Q. Key Variables :

ParameterImpact on Enantiomeric Excess (ee)
Catalyst loading (1–5 mol%)Higher loading increases ee but risks side reactions
Reaction time (12–48 hrs)Prolonged time may racemize the product
Temperature (<25°C)Lower temps favor kinetic control of stereochemistry

How can spectroscopic techniques distinguish (1S)-1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanamine from its enantiomer or structural analogs?

Basic Research Question
Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : The ethoxy group’s singlet at δ 1.35–1.40 ppm (CH₃) and quartet at δ 3.90–4.10 ppm (CH₂) are characteristic. Enantiomers show identical ¹H NMR but differ in chiral shift reagents (e.g., Eu(hfc)₃) .
  • ¹⁹F NMR : The trifluoromethyl group resonates at δ -60 to -70 ppm, with splitting patterns indicating steric environments .

Q. Mass Spectrometry (MS) :

  • High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 248.0854 (C₁₀H₁₂F₃NO⁺). Fragmentation patterns (e.g., loss of NH₂CF₃) differentiate it from analogs like 1-(4-fluorophenyl) derivatives .

What role does the 4-ethoxyphenyl substituent play in modulating the compound’s biological activity compared to halogenated analogs?

Advanced Research Question
The 4-ethoxyphenyl group enhances lipophilicity and metabolic stability compared to halogenated analogs (e.g., 4-chloro or 4-bromo derivatives). Structure-activity relationship (SAR) studies on related compounds reveal:

  • Hydrogen-bonding : The ethoxy oxygen forms H-bonds with target proteins (e.g., kinases), increasing binding affinity by ~2-fold vs. 4-methylphenyl analogs .
  • Electron-donating effects : The ethoxy group’s +M effect stabilizes aryl radical intermediates in catalytic reactions, as shown in fluorinated ethanamine derivatives .

Q. Comparative Bioactivity Data :

CompoundTarget IC₅₀ (nM)LogP
(1S)-1-(4-Ethoxyphenyl)120 ± 152.8
(1S)-1-(4-Chlorophenyl)85 ± 103.1
(1S)-1-(4-Methoxyphenyl)150 ± 202.5

How can researchers resolve contradictions in reported pharmacokinetic data for this compound?

Advanced Research Question
Discrepancies in bioavailability or metabolic half-life often arise from:

  • Enantiomeric impurities : Use chiral HPLC (e.g., Chiralpak IG-3 column) to verify ee >99% .
  • Solubility variability : Standardize assay conditions (e.g., 0.5% DMSO in PBS) to avoid aggregation artifacts .
  • Species-specific metabolism : Compare microsomal stability assays across human, rat, and mouse models to identify interspecies differences in CYP450 metabolism .

What strategies optimize enantioselective synthesis for scale-up without compromising yield?

Advanced Research Question

  • Flow chemistry : Continuous asymmetric hydrogenation with immobilized catalysts (e.g., Pd/C modified with cinchona alkaloids) achieves >90% ee and reduces reaction time by 50% .
  • Dynamic kinetic resolution (DKR) : Combine enzymatic resolution (e.g., lipase-catalyzed acylation) with in situ racemization to maximize yield of the (1S)-enantiomer .

Q. Scale-Up Challenges :

IssueMitigation Strategy
Catalyst costRecycle chiral ligands via nanofiltration
Byproduct formationUse scavenger resins (e.g., QuadraPure™)

How do computational methods aid in predicting the compound’s interaction with biological targets?

Advanced Research Question
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to receptors like serotonin transporters (SERT):

  • Docking : The trifluoromethyl group occupies a hydrophobic pocket in SERT, with binding energy ΔG = -9.2 kcal/mol .
  • Free-energy perturbation (FEP) : Quantify the impact of substituents (e.g., ethoxy vs. methoxy) on binding affinity with ±0.5 kcal/mol accuracy .

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